3-[(5-Chloro-2,4-dimethoxyphenyl)sulfamoyl]-4-methylbenzoic acid
Description
3-[(5-Chloro-2,4-dimethoxyphenyl)sulfamoyl]-4-methylbenzoic acid is a sulfamoyl benzoic acid derivative characterized by a 5-chloro-2,4-dimethoxyphenyl group attached via a sulfamoyl linker to a 4-methylbenzoic acid scaffold. Its molecular formula is C₁₆H₁₅ClNO₆S, with a molecular weight of 384.81 g/mol (CAS: 928206-95-5) . It has been investigated in medicinal chemistry for its modulatory effects on receptor activity, though specific therapeutic applications remain under exploration.
Structure
3D Structure
Properties
IUPAC Name |
3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]-4-methylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO6S/c1-9-4-5-10(16(19)20)6-15(9)25(21,22)18-12-7-11(17)13(23-2)8-14(12)24-3/h4-8,18H,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOFSVBFLCUNRCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)NC2=CC(=C(C=C2OC)OC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-[(5-Chloro-2,4-dimethoxyphenyl)sulfamoyl]-4-methylbenzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloro-2,4-dimethoxyaniline and 4-methylbenzoic acid.
Reaction Conditions: The key step involves the formation of the sulfamoyl linkage. This is achieved by reacting 5-chloro-2,4-dimethoxyaniline with chlorosulfonic acid to form the corresponding sulfonamide intermediate.
Industrial Production: Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to maximize yield and purity. The use of continuous flow reactors and other advanced techniques can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
3-[(5-Chloro-2,4-dimethoxyphenyl)sulfamoyl]-4-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
3-[(5-Chloro-2,4-dimethoxyphenyl)sulfamoyl]-4-methylbenzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: In the industrial sector, the compound may be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 3-[(5-Chloro-2,4-dimethoxyphenyl)sulfamoyl]-4-methylbenzoic acid involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds and other interactions with enzymes or receptors, potentially inhibiting their activity. The chloro and methoxy substituents may enhance the compound’s binding affinity and selectivity for its targets . The exact pathways and molecular targets involved depend on the specific biological context and the nature of the disease or condition being studied.
Comparison with Similar Compounds
Table 1: Structural Analogues and Key Properties
Key Observations:
- Electron-Withdrawing Groups : The 5-chloro substituent in the parent compound enhances binding affinity by stabilizing negative charge distribution in the sulfamoyl group, as demonstrated in molecular docking studies (−8.53 kcal/mol for optimized analogues) .
- Methoxy vs. Ethoxy : Ethoxy substituents (e.g., in ) increase lipophilicity but reduce metabolic stability due to oxidative demethylation pathways .
- Sulfamoyl vs.
Pharmacokinetic and Metabolic Comparisons
Table 2: Metabolic Stability of Selected Analogues
Key Observations:
- Sulfamoyl Hydrolysis : The parent compound undergoes partial hydrolysis in microsomes, generating 4-methylbenzoic acid and 5-chloro-2,4-dimethoxyaniline metabolites, which may contribute to off-target effects .
- Methoxy Stability : Analogues with methoxy groups (e.g., ) exhibit longer half-lives than ethoxy derivatives due to resistance to oxidative metabolism .
Biological Activity
3-[(5-Chloro-2,4-dimethoxyphenyl)sulfamoyl]-4-methylbenzoic acid (CAS No. 438021-93-3) is a sulfonamide derivative with potential therapeutic applications. Its unique structure, characterized by a sulfamoyl group and a chloro-substituted methoxyphenyl moiety, suggests diverse biological activities. This article reviews the compound's biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₆H₁₆ClN₁O₆S
- Molecular Weight : 385.82 g/mol
- Purity : Typically ≥ 95%
- Solubility : Soluble in organic solvents
The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The presence of the chloro and methoxy groups may enhance its binding affinity to specific enzymes or receptors.
Biochemical Pathways
- Enzyme Inhibition : The sulfamoyl group is likely involved in inhibiting enzymes related to metabolic pathways, particularly those associated with sulfonamide antibiotics.
- Antiviral Activity : Preliminary studies suggest potential antiviral properties, possibly through modulation of cellular pathways involved in viral replication.
Cytotoxicity and Pharmacokinetics
A study on related compounds indicated that the cytotoxicity (CC50) and antiviral efficacy (IC50) were evaluated using HepG2 cell lines. The IC50 values for effective compounds ranged from 1.99 µM to 3.30 µM against HBV . The pharmacokinetic profiles demonstrated favorable absorption and distribution characteristics, which are critical for therapeutic applications.
Case Studies
While direct case studies specifically involving this compound are scarce, analogous compounds have been investigated:
- Study on Antiviral Agents : A study involving N-phenylbenzamide derivatives demonstrated their broad-spectrum antiviral effects against HIV and HCV, suggesting that modifications in the phenyl ring can significantly affect biological activity .
- In Vivo Studies : In vivo models using duck HBV (DHBV) have shown promising results for similar compounds, indicating potential for further exploration in animal models .
Summary of Biological Activities
Q & A
Q. What are the common synthetic routes for 3-[(5-Chloro-2,4-dimethoxyphenyl)sulfamoyl]-4-methylbenzoic acid?
The synthesis typically involves multi-step reactions:
- Sulfamoylation : Reacting 5-chloro-2,4-dimethoxyaniline with a sulfonyl chloride derivative (e.g., 4-methylbenzenesulfonyl chloride) under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide bond.
- Carboxylation : Introducing the benzoic acid moiety via nucleophilic substitution or coupling reactions.
- Purification : Chromatography or recrystallization to isolate the product. Key parameters include temperature control (0–5°C for exothermic steps) and inert atmospheres to prevent oxidation .
Q. Which analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : Confirms substituent positions (e.g., methoxy, chloro groups) and sulfonamide linkage.
- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns.
- HPLC/Purity Analysis : Ensures >95% purity, critical for biological assays.
- X-ray Crystallography : Resolves stereochemistry in crystalline form .
Q. What biological targets are associated with this compound?
The sulfamoyl group facilitates enzyme inhibition, particularly targeting:
- Carbonic Anhydrases : Disruption of catalytic zinc-binding sites.
- Tyrosine Kinases : Competitive binding at ATP pockets.
- Inflammatory Mediators (e.g., COX-2) : Modulates prostaglandin synthesis. Preliminary assays show IC₅₀ values in the micromolar range .
Advanced Research Questions
Q. How can reaction yields be optimized during sulfamoylation?
- Catalyst Screening : FeCl₃ (1–2 mol%) enhances electrophilic substitution in chlorinated intermediates .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of aromatic intermediates.
- Stepwise Quenching : Gradual acidification (pH 4–5) minimizes byproduct formation during workup .
Q. How should contradictory data in enzyme inhibition assays be resolved?
- Assay Redundancy : Use orthogonal methods (e.g., fluorescence polarization vs. calorimetry) to confirm binding.
- Control Experiments : Include known inhibitors (e.g., acetazolamide for carbonic anhydrase) to validate assay conditions.
- Structural Analysis : Molecular docking studies (e.g., AutoDock Vina) can reconcile discrepancies by identifying allosteric binding modes .
Q. What strategies elucidate structure-activity relationships (SAR) for derivatives?
- Functional Group Substitution : Replace methoxy with ethoxy or halogen groups to assess steric/electronic effects.
- Bioisosteric Replacement : Swap sulfamoyl with phosphonamidate groups to modulate solubility and potency.
- Pharmacophore Mapping : Overlay active/inactive analogs to identify critical hydrogen-bonding motifs .
Q. How does the compound’s stability vary under physiological conditions?
- pH-Dependent Degradation : Hydrolysis of the sulfonamide bond occurs at pH < 3 (simulated gastric fluid), requiring enteric coatings for oral delivery.
- Light Sensitivity : UV-Vis studies show photodegradation above 300 nm; storage in amber vials is recommended .
Q. What challenges arise in scaling up synthesis for preclinical studies?
- Byproduct Management : Large-scale chlorination generates HCl gas, necessitating scrubbers.
- Cost-Effective Catalysts : Transition from Pd-based catalysts to Ni alternatives reduces expenses.
- Batch vs. Flow Chemistry : Continuous flow systems improve reproducibility for multi-gram synthesis .
Q. How are metabolites identified in toxicology studies?
Q. What computational tools predict binding modes with novel targets?
- Molecular Dynamics (MD) Simulations : Assess conformational stability of ligand-protein complexes over 100-ns trajectories.
- Free Energy Perturbation (FEP) : Quantifies ΔΔG values for substituent modifications.
- QSAR Models : Relate logP and polar surface area to IC₅₀ trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
